molecular formula C7H12F3NO B1418919 N-(2,2,2-trifluoroethyl)oxan-4-amine CAS No. 1154884-31-7

N-(2,2,2-trifluoroethyl)oxan-4-amine

Cat. No.: B1418919
CAS No.: 1154884-31-7
M. Wt: 183.17 g/mol
InChI Key: IQQNCZOHVNBOPL-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)oxan-4-amine is a fluorinated organic compound with the molecular formula C7H12F3NO. The presence of the trifluoroethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction is often catalyzed by iron porphyrin and proceeds via a cascade diazotization/N-trifluoroethylation reaction .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Synblock provide this compound with a purity of not less than 98% for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)oxan-4-amine involves the interaction of the trifluoroethyl group with various molecular targets. This interaction can affect the compound’s solubility, metabolic stability, and biological activity. The trifluoroethyl group can serve as a bioisostere of ethyl or ethoxy groups, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)isatin ketimine
  • 2,2,2-trifluoroethylamine
  • Trifluoroethyl isocyanate

Uniqueness

N-(2,2,2-trifluoroethyl)oxan-4-amine is unique due to its specific structure, which combines the properties of the trifluoroethyl group with the oxan-4-amine moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQNCZOHVNBOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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